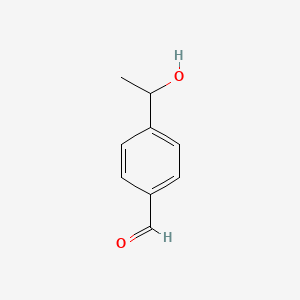
5,6-Difluoro-2-methylquinoline
Overview
Description
5,6-Difluoro-2-methylquinoline is a chemical compound with the molecular formula C10H7F2N . It is a type of quinoline, a class of compounds that are widespread in nature and have been used in various applications, including medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, the Skraup cyclization is an effective synthetic tool to transform 2,3,4,5-tetrafluoro substituted aniline into 5,6,7,8-tetrafluoroquinoline, 2-methyl-5,6,7,8-tetrafluoroquinoline and 4-methyl-5,6,7,8-tetrafluoroquinoline .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 258.062 Da .Chemical Reactions Analysis
The chemical reactions involving this compound include a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.6±0.1 g/cm3, a boiling point of 299.8±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound also has a molar refractivity of 54.7±0.3 cm3 and a polar surface area of 13 Å2 .Scientific Research Applications
Metabolism of Antimalarial Agents
Quinoline derivatives, such as 8-aminoquinoline compounds, have been studied for their antimalarial properties. The metabolism of these compounds is critical for their effectiveness and safety. Studies have shown that certain metabolites can be toxic to erythrocytes in glucose-6-phosphate dehydrogenase-deficient individuals, which suggests that 5,6-Difluoro-2-methylquinoline could be investigated for similar metabolic pathways and potential antimalarial activity (A. Strother et al., 1981).
Antioxidant Activity Analysis
The study of antioxidants and their mechanisms is crucial in various fields, including medicine and pharmacy. The methodologies used to determine the antioxidant activity of compounds, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, can be applied to investigate the antioxidant potential of this compound (I. Munteanu & C. Apetrei, 2021).
Role in Cognitive Enhancement
Research on serotonin 5-HT(6) receptor antagonists for treating learning and memory disorders highlights the potential of quinoline derivatives in cognitive enhancement. Structural analogs that target these receptors could be developed based on the quinoline scaffold, suggesting a possible research avenue for this compound (M. G. Russell & R. Dias, 2002).
Anticancer and Antimicrobial Properties
Isoquinoline alkaloids, closely related to quinoline derivatives, have shown antimicrobial, antibacterial, antitumor, and other activities. Investigating this compound in this context could uncover new pharmacological activities and applications in treating various diseases (V. Dembitsky et al., 2015).
Environmental Remediation
The enzymatic remediation of organic pollutants, where enzymes are used in conjunction with redox mediators to degrade recalcitrant compounds, presents another potential application. The structural properties of this compound could be explored for its effectiveness as a mediator in such processes, enhancing the degradation of pollutants (Maroof Husain & Q. Husain, 2007).
Mechanism of Action
Target of Action
It’s known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . They often act as inhibitors of various enzymes .
Mode of Action
Quinolines often interact with their targets by binding to the active site of enzymes, thereby inhibiting their function .
Biochemical Pathways
Quinolines are known to affect a variety of biochemical pathways due to their broad spectrum of activity .
Pharmacokinetics
The pharmacokinetics of quinolines can be influenced by various factors such as the chemical structure of the compound, the route of administration, and the patient’s physiological condition .
Result of Action
Quinolines often exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,6-Difluoro-2-methylquinoline . These factors can include the pH of the environment, the presence of other substances, and the temperature .
Properties
IUPAC Name |
5,6-difluoro-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKAMONIMDBCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



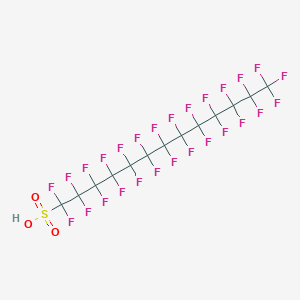
![6-(2-Chlorophenyl)benzo[d]thiazol-2-amine](/img/structure/B3331198.png)
![(6S,7S)-7-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B3331204.png)
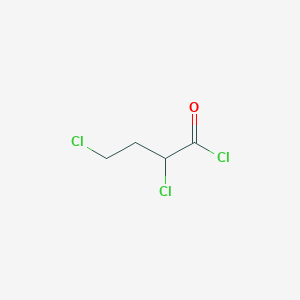
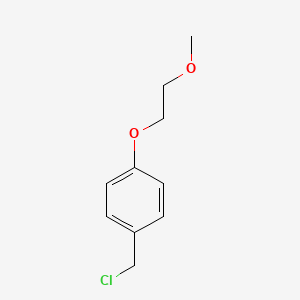
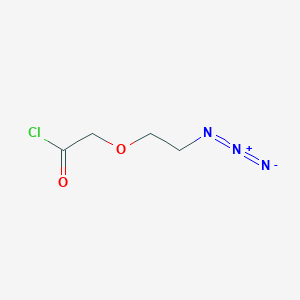

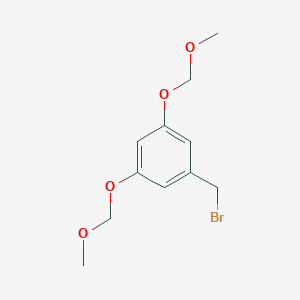
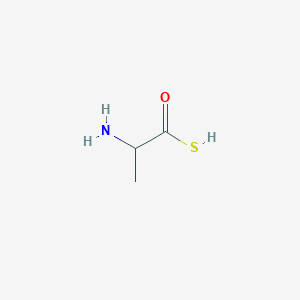
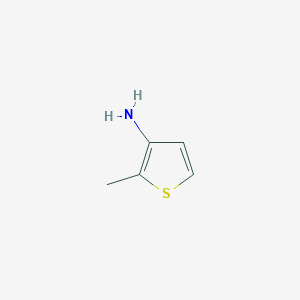

![1-(8,9,10,11,12,13,14,15-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3331296.png)
